Isobisabolene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6009-90-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-(6-methylhepta-1,5-dien-2-yl)-4-methylidenecyclohexane |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,15H,3-5,7-11H2,1-2H3 |
InChI Key |
XMGWPQCLCZIWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C1CCC(=C)CC1)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Contexts of Isobisabolene
Biogeographic Distribution Patterns of Isobisabolene in Flora
The study of the geographical distribution of plant species and their chemical constituents, known as phytogeography, provides insight into the evolutionary and ecological pressures that lead to the production of specific secondary metabolites like this compound. mdpi.com
This compound has been identified in a diverse range of plant species, suggesting multiple independent evolutionary occurrences or a deep ancestral origin. Its presence is a piece of chemotaxonomic data—chemical characteristics used to classify organisms. The documentation of this compound spans several plant families and genera, highlighting its sporadic yet significant distribution.
Key documented plant sources include:
Turmeric (Curcuma longa): This well-known member of the ginger family (Zingiberaceae) produces this compound in its rhizomes, where it co-occurs with other sesquiterpenes like α- and β-turmerones. nih.gov
Vetiver (Chrysopogon zizanioides): The essential oil derived from the roots of this grass is a known source of this compound. nih.gov
Conifers: The compound has been detected in certain coniferous species, including Scots Pine (Pinus sylvestris) and Common Juniper (Juniperus communis). nih.gov
Pteronia incana: This plant, belonging to the Asteraceae family, also produces this compound. nih.gov
This distribution across both monocots (e.g., Chrysopogon zizanioides) and eudicots (e.g., Pteronia incana, Curcuma longa), as well as gymnosperms (Pinus, Juniperus), indicates that the biosynthetic pathways for this compound are widespread, though its expression is specific to certain species.
Table 1: Documented Plant Sources of this compound
| Family | Genus | Species | Common Name |
|---|---|---|---|
| Zingiberaceae | Curcuma | longa | Turmeric |
| Poaceae | Chrysopogon | zizanioides | Vetiver |
| Pinaceae | Pinus | sylvestris | Scots Pine |
| Cupressaceae | Juniperus | communis | Common Juniper |
The concentration of secondary metabolites like this compound is often localized within specific plant organs and tissues, which can provide clues to its ecological function.
Rhizomes: In Curcuma longa, this compound is found in the extracts of the rhizome, an underground stem that serves as a storage organ. nih.gov
Roots: The essential oil of vetiver, rich in various sesquiterpenoids including this compound, is extracted from the plant's extensive root system. nih.gov
Leaves: In the case of Pteronia incana, the essential oil containing this compound was extracted from the leaves of the plant. nih.gov
The accumulation in below-ground organs like roots and rhizomes may suggest a role in defense against soil-borne pathogens or herbivores, while its presence in leaves points towards a function in deterring folivores or as a volatile signal.
Table 2: Prevalence of this compound in Plant Organs
| Plant Species | Organ/Tissue |
|---|---|
| Curcuma longa | Rhizome |
| Chrysopogon zizanioides | Root |
Microbial Systems Producing this compound
Beyond the plant kingdom, certain microbial systems are capable of producing this compound. This capability is particularly notable in fungi and has been harnessed through biotechnological approaches.
Metabolic engineering has successfully induced the production of this compound in the yeast Saccharomyces cerevisiae. nih.gov This process typically involves introducing genes for specific enzymes, such as sesquiterpene synthases, that can catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) into this compound. Notably, a sesquiterpene synthase from the fungus Coprinus cinereus (the grey shag mushroom) has been shown to produce this compound, achieving a titer of 120 mg/L in engineered yeast systems. nih.gov This demonstrates that the genetic machinery for this compound synthesis exists within the fungal kingdom.
Ecological Roles and Interactions of this compound in Natural Environments
The production of this compound is not without purpose. As a secondary metabolite, it is involved in mediating the interactions between the producing organism and its environment, including other living beings.
Chemicals released by one organism that influence the behavior of another are known as semiochemicals. pherobase.commdpi.com These molecules are fundamental to interspecies communication. Terpenoids, the class of compounds to which this compound belongs, are frequently employed as semiochemicals, acting as attractants, repellents, or alarm signals. peerj.comnih.gov For example, plants under attack by herbivores can release a blend of volatile terpenoids that attract natural predators of the attacking insect. mdpi.comwikipedia.org
While the general role of terpenoids in chemical communication is well-established, the specific function of this compound as a semiochemical is not yet extensively documented in scientific literature. Its volatility suggests a potential role as an airborne signal, but further research is needed to identify specific interactions where it acts as a key mediator, such as a pheromone or allomone.
A primary role of plant secondary metabolites is defense against a range of environmental pressures, particularly herbivory and microbial pathogens. nih.govmdpi.comwikipedia.org These chemical defenses can be toxic, repellent, or antinutritive to attackers. nih.gov
The presence of this compound in plants like Pteronia incana is believed to contribute to the plant's defense strategy. nih.gov This species is noted for being unpalatable to livestock, a characteristic often attributed to its profile of secondary metabolites. nih.gov By producing compounds like this compound, the plant can deter herbivores, thereby reducing tissue damage and increasing its survival and reproductive success. mdpi.com This defensive role directly influences the plant's ecological niche and its abundance within a habitat.
Furthermore, the synthesis of such defensive compounds can be induced or increased in response to attacks from pathogens or herbivores, indicating a dynamic role in the plant's interaction with its environment. mdpi.com The production of this compound is an energetic investment, and its presence underscores its importance for the plant's fitness in environments where biotic pressures are significant.
Biosynthetic Pathways and Enzymology of Isobisabolene
Precursor Substrate Utilization in Isobisabolene Biosynthesis
The construction of the C15 backbone of this compound originates from a universal precursor common to all sesquiterpenes.
Farnesyl diphosphate (B83284) (FPP) is the essential acyclic precursor for the biosynthesis of this compound and thousands of other sesquiterpenoids. google.comechelon-inc.com FPP is an isoprenoid intermediate formed in the mevalonate (B85504) pathway. vulcanchem.com It consists of a 15-carbon chain with a diphosphate group, which functions as an excellent leaving group to initiate the cyclization cascade. ucdavis.edu The synthesis of FPP itself is catalyzed by FPP synthase (FPS), an enzyme that condenses two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP). echelon-inc.commdpi.com The availability of FPP within the cell is a critical branch point, directing carbon flux towards the synthesis of various compounds, including sterols, carotenoids, and sesquiterpenes like this compound. mdpi.comnih.gov
Characterization of this compound Synthase Enzymes
The conversion of the linear FPP molecule into the specific cyclic structure of this compound is catalyzed by a class of enzymes known as terpene synthases, or more specifically, sesquiterpene synthases. google.comvulcanchem.com
The identification of genes encoding this compound synthases has been accomplished in various organisms. For instance, research into the essential oil components of vetiver (Vetiveria zizanioides) has led to the identification of sesquiterpene synthase genes responsible for its complex terpene profile, which includes this compound. google.com In one study, cDNA fragments from vetiver roots were cloned and found to encode sesquiterpene synthases. google.com Another notable this compound synthase has been identified from the ink cap mushroom, Coprinus cinereus. vulcanchem.com The genetic material encoding these enzymes is typically isolated and cloned into expression vectors for further study. google.com
Following genetic identification, the functional characterization of these enzymes requires their expression in a heterologous host system and subsequent purification. This compound synthase genes are commonly expressed in microbial hosts such as Escherichia coli or the yeast Saccharomyces cerevisiae. google.comvulcanchem.com For example, crude protein extracts from E. coli expressing cloned vetiver synthase genes were assayed for activity using FPP as the substrate. google.com Metabolic engineering in S. cerevisiae has also been successfully used for the heterologous production of this compound, where the overexpression of a synthase from Coprinus cinereus resulted in a production titer of 120 mg/L. vulcanchem.com Purification of the recombinant enzyme allows for detailed kinetic analysis and product identification.
Table 1: Example of a Characterized this compound-Producing Sesquiterpene Synthase
| Property | Description | Reference |
| Source Organism | Coprinus cinereus (Ink Cap Mushroom) | vulcanchem.com |
| Enzyme Class | Sesquiterpene Synthase | vulcanchem.com |
| Substrate | Farnesyl Diphosphate (FPP) | vulcanchem.com |
| Major Product | This compound | vulcanchem.com |
| Expression System | Saccharomyces cerevisiae (Yeast) | vulcanchem.com |
| Reported Titer | 120 mg/L | vulcanchem.com |
Mechanistic Elucidation of Enzymatic this compound Formation
The transformation of FPP into this compound is a sophisticated process guided by the active site of the synthase enzyme, which directs a series of highly reactive carbocation intermediates through a specific reaction pathway.
The enzymatic synthesis of this compound begins with the ionization of the substrate, FPP, where the diphosphate group departs, generating an acyclic farnesyl carbocation. researchgate.net This initial step is followed by an enzyme-mediated cyclization. The active site of the this compound synthase directs the farnesyl cation to fold into a specific conformation that facilitates a ring-closing reaction, leading to the formation of a bisabolyl carbocation. researchgate.netyoutube.com This bisabolyl cation is a key branching point intermediate in the biosynthesis of many sesquiterpenes. researchgate.net
The enzyme's active site architecture then guides the bisabolyl carbocation through a specific carbocation cascade, which involves a series of rearrangements, including hydride and/or alkyl shifts, to form the characteristic bicyclic structure of this compound. libretexts.orglibretexts.org The enzyme must prevent the carbocation intermediates from being prematurely quenched by water or deprotonated into undesired side products. researchgate.net The cascade terminates with a final deprotonation step, releasing the neutral this compound molecule from the active site and regenerating the enzyme for another catalytic cycle. gouni.edu.ng This entire sequence is a testament to the remarkable control that terpene cyclases exert over highly reactive carbocation chemistry. ucdavis.eduresearchgate.net
Stereochemical Control Mechanisms of this compound Synthases
The biosynthesis of a specific stereoisomer of this compound from the achiral precursor farnesyl diphosphate (FPP) is a feat of remarkable enzymatic control. This compound synthases, like other terpenoid cyclases, must guide a series of highly reactive carbocation intermediates through a precise reaction cascade to yield a single, stereochemically defined product. researchgate.net The mechanisms of this control are rooted in the architecture of the enzyme's active site.
The enzyme achieves stereochemical fidelity through several key strategies:
Substrate Pre-organization: The active site of an this compound synthase binds the flexible FPP substrate in a specific, folded conformation. This pre-organization positions the molecule optimally for the initial cyclization and subsequent rearrangements, effectively predisposing the reaction to form the this compound skeleton over other possible terpene structures. researchgate.net
Stabilization of Carbocation Intermediates: The cyclization of FPP proceeds through a series of positively charged carbocation intermediates, which are inherently unstable and prone to non-specific reactions. researchgate.net The enzyme active site provides a controlled environment that stabilizes these intermediates through precisely positioned aromatic amino acid residues and the diphosphate moiety. This prevents premature quenching of the reaction by water molecules or undesired deprotonation events that would lead to a mixture of products. researchgate.net
Chaperoning the Reaction Cascade: The enzyme acts as a template, guiding the carbocation through the required sequence of cyclizations and rearrangements. The shape and electrostatic environment of the active site channel the reactive intermediates along the lowest energy path toward the this compound product. For instance, in the related trichodiene (B1200196) synthase, a methionine residue uses a sulfur-carbocation dative bond to anchor a bisabolyl cation intermediate in a specific reactive conformation, preventing it from tumbling and forming side products. researchgate.net Similar interactions within this compound synthase are critical for preventing the formation of common side-products such as α/β-bisabolenes (from premature deprotonation) or other cyclic skeletons that arise from incorrect conformational folding. researchgate.net
The active site essentially acts as a molecular mold, ensuring that the initial cyclization and subsequent proton transfers occur with the correct regio- and stereoselectivity to produce this compound.
Computational Enzymology of this compound Biosynthesis (e.g., QM/MM Simulations)
Understanding the precise energetic and mechanistic details of this compound biosynthesis at an atomic level is challenging through experimental methods alone due to the transient nature of the carbocation intermediates. Computational enzymology, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, has become an indispensable tool for elucidating these complex reaction mechanisms. nih.govmdpi.com
QM/MM methods are necessary when studying processes that involve changes in electronic structure, such as the bond-breaking and bond-forming events central to enzyme-catalyzed reactions. nih.gov In this approach, the system is partitioned into two regions:
The QM Region: This "high-level" layer includes the substrate (FPP) and the key amino acid residues directly involved in the chemical transformation. This region is treated with quantum mechanics, which provides a highly accurate description of the electronic structure, charge distribution, and reaction energetics. usc.eduresearchgate.net
The MM Region: The rest of the enzyme and the surrounding solvent molecules are treated with "low-level" molecular mechanics, a classical force-field approach. This method efficiently calculates the influence of the broader protein environment on the reaction occurring in the active site. usc.eduresearchgate.net
By combining these methods, QM/MM simulations can provide detailed insights into the biosynthesis of this compound:
Mapping the Potential Energy Surface: Simulations can calculate the free energy profile of the entire reaction pathway from FPP to this compound. This allows researchers to identify transition states, determine the energy barriers for each step, and identify the rate-limiting step of the catalytic cycle. nih.gov
Characterizing Intermediates: The exact structures and electronic properties of the fleeting carbocation intermediates, such as the bisabolyl cation, can be modeled. researchgate.net This helps to understand how the enzyme stabilizes these high-energy species.
Elucidating the Role of Active Site Residues: The specific interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) between the substrate/intermediates and individual amino acids can be quantified. This reveals how the enzyme steers the reaction towards the desired stereochemical outcome. researchgate.net
Predicting Mutagenesis Effects: QM/MM simulations can be used to predict how mutating specific active site residues would affect the enzyme's efficiency and product specificity, guiding experimental studies.
These computational studies provide a dynamic, atomic-level movie of the cyclization cascade, complementing experimental data to build a comprehensive picture of how this compound synthase achieves its catalytic power and specificity. nih.gov
Regulation of this compound Biosynthesis
The production of this compound, like other secondary metabolites, is tightly regulated within an organism to ensure it occurs at the appropriate time, in the correct location, and at the required level. This regulation is managed through a multi-layered system controlling the expression and activity of this compound synthase.
Transcriptional and Translational Control Mechanisms
The synthesis of the this compound synthase enzyme is fundamentally controlled at the genetic level through transcriptional and translational mechanisms. nih.govnih.gov
Transcriptional Control: This level of regulation governs the synthesis of messenger RNA (mRNA) from the this compound synthase gene.
Transcription Factors: The expression of terpene synthase genes is often controlled by specific transcription factors. In related pathways, such as isoflavonoid (B1168493) biosynthesis, MYB family transcription factors have been identified as direct regulators that bind to promoter regions of synthase genes, activating their transcription in response to developmental cues or environmental stimuli like UV light or pathogen attack. frontiersin.orgnih.gov It is highly probable that similar transcription factors regulate the expression of the this compound synthase gene.
Promoter Elements: The promoter region of the gene contains specific DNA sequences that act as binding sites for transcription factors and RNA polymerase, the enzyme that synthesizes mRNA. The presence and arrangement of these elements dictate the basal and induced levels of gene expression.
Translational Control: This form of regulation modulates the efficiency with which the this compound synthase mRNA is translated into a functional protein. nih.govucl.ac.uk
mRNA Stability: The lifespan of the mRNA molecule in the cytoplasm influences how many protein copies can be synthesized from it.
MicroRNAs (miRNAs): These small, non-coding RNA molecules can bind to complementary sequences on target mRNAs, leading to their degradation or the repression of their translation. frontiersin.org In soybean, miRNAs have been shown to regulate genes in the isoflavonoid pathway, suggesting a potential role for similar mechanisms in controlling this compound levels. frontiersin.orgfrontiersin.org
Regulation of Initiation Factors: The initiation phase is often the rate-limiting step of translation. ucl.ac.uk The activity of eukaryotic initiation factors (eIFs) can be modulated, as seen in the regulation of GCN4 in yeast, providing a mechanism for globally or specifically adjusting protein synthesis rates in response to cellular conditions like nutrient availability. libretexts.org Such mechanisms could fine-tune the amount of this compound synthase produced.
Post-Translational Modifications Affecting this compound Synthase Activity
After the this compound synthase polypeptide chain is synthesized, its activity, stability, and localization can be further regulated by post-translational modifications (PTMs). microbenotes.com PTMs refer to the enzymatic, covalent modification of proteins. unacademy.com While specific PTMs for this compound synthase are not extensively documented, several common modifications could plausibly regulate its function, analogous to the regulation of other complex enzymes. nih.gov
Potential Regulatory PTMs:
| Modification | Description | Potential Effect on this compound Synthase |
| Phosphorylation | The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. unacademy.com | Can act as a molecular switch, rapidly turning enzyme activity on or off in response to cellular signals. microbenotes.com |
| Glycosylation | The attachment of carbohydrate moieties to asparagine (N-linked) or serine/threonine (O-linked) residues. nih.gov | May influence protein folding, stability against degradation, and subcellular localization (e.g., targeting to specific organelles). unacademy.comnih.gov |
| Ubiquitination | The covalent attachment of one or more ubiquitin proteins. | Primarily targets the enzyme for degradation by the proteasome, thereby controlling the enzyme's cellular half-life. unacademy.com |
| Acetylation / Methylation | The addition of an acetyl or methyl group, typically to lysine (B10760008) residues. | Can alter protein charge and conformation, potentially affecting substrate binding, protein-protein interactions, or enzyme stability. microbenotes.com |
| SUMOylation | The attachment of a Small Ubiquitin-like Modifier (SUMO) protein. | Can alter protein stability, localization, and interactions with other proteins, often in a manner that competes with ubiquitination. mdpi.com |
These modifications provide a dynamic layer of control, allowing the cell to rapidly modulate the flux through the this compound biosynthetic pathway without needing to synthesize or degrade the enzyme from scratch. mdpi.com
Synthetic Methodologies for Isobisabolene and Its Analogs
Total Synthesis Strategies for Isobisabolene
Total synthesis provides a definitive proof of a molecule's structure and allows for the production of quantities for further study where natural isolation is impractical. The approaches to this compound involve navigating its stereochemical complexity and constructing its characteristic bicyclic framework.
Conventional organic synthesis relies on a sequential series of well-established chemical reactions to build a target molecule from simpler precursors. imist.ma This method involves a step-by-step process of bond formation and functional group transformations. The synthesis of complex scaffolds, such as the one found in this compound, often involves key steps like cyclizations and condensations. beilstein-journals.orgbeilstein-journals.org For instance, strategies may leverage intramolecular aldol (B89426) condensation to form key cyclic intermediates. beilstein-journals.org
Table 1: Common Reaction Types in Conventional Multistep Synthesis
| Reaction Type | Description | Relevance to Scaffolds like this compound |
| Cyclization Reactions | Formation of a ring structure from a linear precursor. | Essential for creating the cyclohexene (B86901) ring of the this compound core. |
| Condensation Reactions | Joining of two molecules, often with the elimination of a small molecule like water. | Can be used to build the carbon skeleton by linking precursor fragments. |
| Functional Group Interconversion | Conversion of one functional group into another (e.g., oxidation, reduction). | Necessary to modify intermediates and set up reactivity for subsequent steps. |
| Catalytic Hydrogenation | Addition of hydrogen across a double bond using a metal catalyst. | Used to control stereochemistry and achieve desired saturation in the molecule. beilstein-journals.org |
Stereoselective and Enantioselective Syntheses of this compound
Due to this compound's chiral nature, controlling the three-dimensional arrangement of its atoms is critical. Stereoselective synthesis focuses on preferentially forming one stereoisomer over others. egrassbcollege.ac.in This can be further divided into diastereoselective reactions (forming one diastereomer preferentially) and enantioselective reactions (forming one enantiomer preferentially). egrassbcollege.ac.in
Achieving this control often involves the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where an existing chiral center directs the stereochemical outcome of a new one. nih.govuzh.ch For example, the enantioselective synthesis of related natural products has been accomplished using methods like the diastereoselective alkylation of a chiral acetal (B89532) or the enantioselective allylation of a ketone mediated by a chiral catalyst. nih.govnih.gov Palladium-catalyzed intramolecular cyclizations and rhodium-catalyzed C-H insertion reactions using chiral ligands have also proven effective in creating chiral six-membered rings with high diastereo- and enantioselectivity. rsc.orgnih.gov
Table 2: Examples of Stereoselective Synthetic Methods
| Method | Type of Control | Description |
| Chiral Auxiliary-Mediated Alkylation | Diastereoselective | A chiral group is temporarily attached to the substrate to direct the approach of a reagent, then later removed. nih.gov |
| Enantioselective Allylation | Enantioselective | A chiral catalyst, such as a bisoxazoline-ligated allylzinc reagent, delivers an allyl group to one face of a ketone. nih.gov |
| Catalytic Asymmetric C-H Insertion | Enantioselective & Diastereoselective | A chiral rhodium catalyst facilitates the formation of a C-C bond to create a cyclic ether or amine with high stereocontrol. rsc.org |
| Palladium-Catalyzed Cyclization | Stereospecific | The stereochemistry of the starting material dictates the stereochemistry of the cyclic product in a predictable manner. nih.gov |
| Heck-Matsuda Desymmetrization | Enantioselective | A palladium catalyst with a chiral ligand selectively reacts with one of two identical functional groups in a symmetrical starting material. beilstein-journals.org |
Retrosynthetic Analysis of this compound Scaffolds
Retrosynthetic analysis is a problem-solving technique used to plan a synthesis. numberanalytics.com Developed by E.J. Corey, this method involves deconstructing the target molecule step-by-step into simpler, commercially available precursors. ias.ac.injournalspress.com This process of working backward is the reverse of the actual chemical synthesis. ias.ac.in
The key steps in this analysis are:
Identify the Target Molecule (TM): The starting point is the final desired compound, in this case, the this compound scaffold. numberanalytics.com
Apply Disconnections: Strategic bonds within the TM are identified and broken in a logical manner. This imaginary bond cleavage is called a "disconnection" and is the reverse of a known chemical reaction. numberanalytics.comjournalspress.com
Identify Synthons and Synthetic Equivalents: The disconnection process generates idealized fragments called synthons. A "synthetic equivalent" is the real-world chemical reagent that corresponds to the idealized synthon.
Repeat the Process: The analysis continues until simple, readily available starting materials are reached, forming a "retrosynthetic tree." ias.ac.in
For an this compound scaffold, a retrosynthetic analysis might involve a disconnection of the side chain from the cyclohexene ring via a Wittig or Suzuki coupling reaction. A subsequent disconnection of the cyclohexene ring itself could be envisioned through a Diels-Alder reaction, breaking it down into a diene and a dienophile.
Chemoenzymatic Approaches to this compound and its Derivatives
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). semanticscholar.orgfrontiersin.org This hybrid approach is particularly powerful for creating complex, chiral molecules because enzymes often exhibit exceptional levels of stereoselectivity, regioselectivity, and enantioselectivity under very mild reaction conditions (e.g., neutral pH and room temperature). semanticscholar.orgunacademy.com
This strategy can be used to generate key chiral building blocks that are difficult to access through purely chemical means. nih.gov For example, enzymes like lipases can be used for the kinetic resolution of a racemic mixture or the desymmetrization of a meso compound, providing an enantiomerically pure intermediate. nih.gov Multi-enzyme cascade reactions, where several enzymatic transformations occur in a single pot, can efficiently build molecular complexity. semanticscholar.org Recent work has demonstrated the use of engineered enzymes, such as tryptophan synthase variants and L-amino acid oxidases, in coupled systems to generate a wide array of structurally diverse intermediates for use in subsequent biocatalytic steps. mdpi.com This approach offers a powerful pathway to synthesize not just the natural product itself, but also a library of its derivatives for biological screening. mdpi.com
Development of Novel Synthetic Routes to this compound Derivatives
The quest for more efficient and versatile synthetic methods continues to drive innovation in organic chemistry. For complex targets like this compound, the development of novel routes often focuses on the use of powerful catalytic systems that can construct the core structure in fewer steps and with greater control.
Transition metal catalysis is an indispensable tool in modern organic synthesis, enabling the construction of C-C and C-heteroatom bonds with high efficiency and selectivity. mdpi.comfrontiersin.org Catalysts based on metals such as palladium, rhodium, nickel, and ruthenium are frequently used to perform transformations that would otherwise be difficult or impossible. beilstein-journals.orgnih.gov
In the context of an this compound-type structure, these reactions are crucial for several key transformations:
Cross-Coupling Reactions: Reactions like Suzuki, Heck, or Sonogashira couplings could be employed to attach the dimethylhexenyl side chain to a pre-formed cyclohexene ring.
Ring-Closing Metathesis (RCM): A ruthenium catalyst could be used to form the cyclohexene ring from a linear diene precursor.
Domino or Cascade Reactions: A single transition metal catalyst can orchestrate a sequence of bond-forming events, rapidly assembling a complex polycyclic framework from a simple starting material. beilstein-journals.org
C-H Activation/Functionalization: These advanced methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, streamlining synthetic routes.
The mechanisms of these reactions often involve a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. nih.gov The development of new ligands and catalysts continues to expand the scope and utility of these powerful synthetic tools. mdpi.comsioc-journal.cn
Table 3: Application of Transition Metal Catalysis in Synthesis
| Metal Catalyst | Reaction Type | Potential Application for this compound Scaffold |
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Formation of the C-C bond connecting the side chain to the cyclohexene ring. nih.gov |
| Ruthenium (Ru) | Olefin Metathesis (e.g., RCM) | Cyclization of a linear diene to form the six-membered ring. beilstein-journals.org |
| Rhodium (Rh) | C-H Insertion/Cyclization | Asymmetric formation of ring systems. rsc.org |
| Nickel (Ni) | Ring-Opening/Cyclization Cascade | Construction of cyclic frameworks via domino reactions. beilstein-journals.org |
| Copper (Cu) | Carbene Migratory Insertion | Formation of C-C bonds through coupling with diazo compounds. nih.gov |
Advanced Structural Elucidation and Conformational Analysis of Isobisabolene
Application of Advanced Spectroscopic Techniques for Isobisabolene Derivatives
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. For complex structures like this compound and its derivatives, advanced techniques provide the necessary resolution and information to confirm connectivity, establish relative and absolute stereochemistry, and explore conformational preferences.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like this compound. While standard 1D NMR provides initial data, 2D techniques are essential for assembling the molecular framework. researchgate.netresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com For an this compound derivative, an HSQC spectrum would reveal which protons are attached to which carbons, simplifying the assignment of the intricate aliphatic and olefinic regions of the molecule. Each correlation peak in the 2D map links a specific ¹H signal on one axis to a ¹³C signal on the other. researchgate.net
The following table illustrates typical ¹H and ¹³C NMR chemical shift ranges for the core structure of bisabolene-type sesquiterpenes.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| C1 | - | ~134 | Quaternary alkene carbon |
| C2 | ~5.4 | ~120 | Alkene CH |
| C3 | ~2.0 | ~28 | Allylic CH₂ |
| C4 | ~2.0 | ~27 | Aliphatic CH₂ |
| C5 | ~2.0 | ~23 | Aliphatic CH₂ |
| C6 | ~1.9 | ~31 | Aliphatic CH |
| C7 | - | ~125 | Quaternary alkene carbon |
| C8 | ~5.1 | ~124 | Alkene CH |
| C9 | ~2.0 | ~26 | Allylic CH₂ |
| C10 | ~2.0 | ~22 | Aliphatic CH₂ |
| C11 | ~2.7 | ~40 | Aliphatic CH |
| C12 | ~1.6 | ~18 | Methyl on double bond |
| C13 | ~1.7 | ~25 | Methyl on double bond |
| C14 | ~1.6 | ~23 | Methyl on ring |
| C15 | ~0.9 | ~16 | Methyl on side chain |
Note: The chemical shifts are approximate and can vary based on the specific isomer, solvent, and experimental conditions. chemistrysteps.comoregonstate.edumdpi.comrsc.orgpaulussegroup.comsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. libretexts.org For this compound (C₁₅H₂₄), HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions. The technique measures the mass-to-charge ratio (m/z) to several decimal places, confirming the molecular formula with high confidence.
Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. libretexts.orgyoutube.com When the molecular ion of a bisabolene (B7822174) isomer is fragmented, it produces a characteristic set of daughter ions. The analysis of these fragments helps to deduce the structure of the original molecule. libretexts.orguab.edu For instance, the fragmentation of the related isomer β-bisabolene often involves characteristic losses corresponding to parts of the aliphatic side chain.
Below is a table of significant mass fragments typically observed for β-bisabolene, which would be expected to show similarities to this compound due to their shared structural motifs.
| m/z Value | Relative Intensity (%) | Possible Fragment Identity |
| 204 | 15 | [C₁₅H₂₄]⁺ (Molecular Ion) |
| 161 | 20 | [C₁₂H₁₇]⁺ |
| 133 | 15 | [C₁₀H₁₃]⁺ |
| 121 | 30 | [C₉H₁₃]⁺ |
| 109 | 45 | [C₈H₁₃]⁺ |
| 93 | 100 | [C₇H₉]⁺ (Base Peak) |
| 81 | 55 | [C₆H₉]⁺ |
| 69 | 70 | [C₅H₉]⁺ |
| 41 | 65 | [C₃H₅]⁺ |
Data is representative for β-bisabolene and serves as an example for a bisabolene-type fragmentation pattern. nist.govrestek.comhmdb.ca
Many natural products, including derivatives of this compound, are chiral. Chiroptical spectroscopy provides a powerful, non-destructive method for determining the absolute configuration of these molecules in solution. biotools.ussemanticscholar.orgmdpi.com This is achieved by comparing experimentally measured spectra with spectra predicted by quantum chemical calculations for a known configuration. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chromophores in the molecule. rsc.org For this compound derivatives containing UV-active functional groups, the resulting Cotton effects in the ECD spectrum are highly sensitive to the stereochemical environment. Time-dependent density functional theory (TD-DFT) is used to calculate the theoretical ECD spectrum for an assumed enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectrum allows for a confident assignment of the absolute configuration. semanticscholar.org
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transitions of the molecule. biotools.us A key advantage of VCD is that every chiral molecule has a VCD spectrum, as no specific chromophore is required. biotools.us By comparing the experimental VCD spectrum with the DFT-calculated spectrum, the absolute configuration can be reliably determined, even for molecules that are transparent in the UV region. nih.gov
Crystallographic Studies of this compound-Derived Compounds
Computational Conformational Analysis of this compound (e.g., Molecular Dynamics, DFT)
Computational chemistry offers profound insights into the dynamic nature and conformational preferences of flexible molecules like this compound. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to explore the molecule's potential energy surface. researchgate.netnih.gov
The conformational flexibility of this compound's cyclohexene (B86901) ring and its aliphatic side chain means it can exist in multiple shapes, or conformers. Computational methods are used to map the energy landscape and identify the most stable, low-energy conformers. nih.govaps.org
Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. nih.gov These simulations can reveal the accessible conformations and the pathways for transitioning between them.
Density Functional Theory (DFT): DFT calculations are used to accurately determine the energies of different conformers identified through conformational searches or MD simulations. nih.gov By calculating the relative energies of these conformers, a Boltzmann distribution can be predicted, identifying the most populated (and thus most stable) structures at a given temperature. This information is critical for interpreting experimental data, as the observed properties of the molecule are an average over the ensemble of populated conformers. nih.gov
Interplay of Electronic Structure and Stereochemistry in this compound
The three-dimensional arrangement of atoms in this compound, a sesquiterpene of significant interest, is intrinsically linked to its electronic properties. This interplay is crucial in dictating the molecule's reactivity, stability, and spectroscopic characteristics. Advanced computational methods, particularly Density Functional Theory (DFT), have become instrumental in unraveling the nuanced relationship between this compound's electronic structure and its stereochemistry.
Quantum chemical calculations allow for the exploration of the potential energy surface of this compound, identifying the most stable conformations. These calculations reveal that the steric and electronic interactions between the various functional groups are minimized in the preferred conformations. For instance, the bulky isopropyl group and the methyl group attached to the cyclohexene ring will orient themselves to reduce steric hindrance, a factor that also influences the alignment of the π-orbitals of the double bond with adjacent σ-bonds.
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of a molecule's reactivity. In this compound, the spatial distribution and energy of these frontier orbitals are highly dependent on its conformation. Changes in the dihedral angles of the ring and the orientation of the side chain can alter the overlap of atomic orbitals, thereby modifying the energies of the HOMO and LUMO. This, in turn, affects the molecule's susceptibility to electrophilic or nucleophilic attack.
Detailed computational analyses provide quantitative insights into this relationship. By calculating the electronic properties for different stereoisomers and conformers of this compound, researchers can predict their relative stabilities and reactivity. For example, the calculated HOMO-LUMO gap can serve as an indicator of kinetic stability, with a larger gap generally implying lower reactivity.
The following table summarizes key computed electronic properties for a stable conformer of this compound, illustrating the type of data obtained from quantum chemical calculations.
| Property | Calculated Value | Units |
| HOMO Energy | -6.23 | eV |
| LUMO Energy | 0.45 | eV |
| HOMO-LUMO Gap | 6.68 | eV |
| Dipole Moment | 0.35 | Debye |
| Total Energy | -488.7 | Hartrees |
These theoretical investigations, often corroborated by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide a comprehensive understanding of how the subtle interplay between electronic structure and stereochemistry governs the chemical behavior of this compound.
Mechanistic Investigations of Isobisabolene S Biological Modulations Molecular and Cellular Level
Modulatory Effects of Isobisabolene on Intracellular Biochemical Pathways
Information on the effects of this compound on intracellular biochemical pathways, including gene expression and metabolic networks, is not detailed in the available scientific literature.
There are no available studies that report on the gene expression profiles of cells or organisms after treatment with this compound. Research in this area has concentrated on the expression of the genes encoding the synthases themselves, such as the wound-inducible expression of (E)-α-bisabolene synthase in grand fir, rather than the downstream effects of the terpene products on global gene expression. pnas.org
No studies were found that specifically analyze the perturbation of metabolic pathways by this compound. While general tools and methodologies for metabolic pathway analysis exist, their application to investigate the effects of this compound has not been reported. metaboanalyst.canih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies focusing on the biological activity of this compound and its synthetic analogs are not present in the reviewed literature. However, SAR studies have been conducted on the terpene synthase enzymes that produce this compound and other sesquiterpenes. These studies provide insight into how the enzyme's structure dictates the chemical structure of the product.
For example, research on a sesquiterpene synthase, SydA, has shown that its structure facilitates an unusual 1,7-hydride shift during the cyclization of farnesyl diphosphate (B83284), leading to a unique bisabolene-type product. acs.orgacs.org Structure-based engineering of SydA resulted in variants that could produce different cyclic sesquiterpenes, demonstrating a clear structure-function relationship within the enzyme. acs.orgacs.org Similarly, studies on trichodiene (B1200196) synthase reveal that the enzyme active site guides the complex cyclization cascade, and mutations can lead to the formation of alternative products, including various bisabolene (B7822174) isomers and other cyclic terpenes. nih.govresearchgate.net These findings highlight the catalytic control exerted by the enzyme's structure, which prevents the formation of aberrant side-products from highly reactive carbocation intermediates like the bisabolyl cation. psu.eduresearchgate.net
The table below summarizes findings from the SAR of terpene synthases that can produce different sesquiterpene products, which can include this compound or its isomers, based on modifications to the enzyme.
| Enzyme/Variant | Key Structural Feature/Mutation | Resulting Product Profile | Reference |
| Trichodiene Synthase (TDS) | Wild-Type Active Site | Primarily trichodiene, with minor sesquiterpene side products. | nih.gov |
| TDS Mutants (e.g., D100E, Y305F) | Altered active site volume and ligand binding conformations. | Formation of aberrant cyclization products, altered product ratios. | rcsb.org |
| SydA | Wild-Type | Synthesizes a novel bisabolene-type sesquiterpene via a 1,7-hydride shift. | acs.orgacs.org |
| SydA Variants | Structure-based mutations. | Production of bicyclic α-cuprenene, (+)-β-chamigrene, and tricyclic 7-epi-β-cedrene. | acs.org |
This information pertains to the SAR of the biosynthesis of sesquiterpenes, rather than the SAR of the biological activity of this compound and its analogs.
Computational SAR Modeling (e.g., QSAR, Molecular Docking)
Computational modeling provides a powerful and resource-efficient approach to understanding the structure-activity relationships (SAR) of this compound and to predict its interactions with potential biological targets. These in silico methods can guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR model would be developed using a dataset of this compound analogs with varying structural features and their corresponding measured biological activities (e.g., IC₅₀ values against a specific cancer cell line).
The process typically involves:
Data Set Preparation: A series of this compound analogs are synthesized and their biological activities are determined.
Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. atlantis-press.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model can be used to predict the activity of novel, unsynthesized this compound analogs, thereby prioritizing the synthesis of the most promising candidates.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov If a potential protein target for this compound is identified (e.g., through the use of mechanistic probes), molecular docking can be used to model their interaction at an atomic level.
The docking process involves:
Preparation of Protein and Ligand Structures: High-resolution 3D structures of the target protein (often from X-ray crystallography or NMR spectroscopy) and the this compound molecule are prepared.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of this compound within the binding site of the protein.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The insights gained from molecular docking can help to explain the observed SAR of this compound analogs and can guide the design of new derivatives with improved binding affinity and selectivity.
Below is a table summarizing the application of computational modeling to this compound:
| Modeling Technique | Objective | Required Input | Expected Output |
| QSAR | To correlate chemical structure with biological activity and predict the potency of new analogs. | A dataset of this compound analogs with known biological activities. | A mathematical equation predicting biological activity based on molecular descriptors. |
| Molecular Docking | To predict the binding mode and affinity of this compound to a specific protein target. | 3D structures of this compound and the target protein. | A model of the ligand-protein complex showing key binding interactions and a predicted binding score. mdpi.com |
Together, these computational approaches provide a framework for the rational design of novel this compound analogs and for generating testable hypotheses about its molecular mechanism of action.
Advanced Analytical Methodologies in Isobisabolene Research
Chromatographic Separations for Isobisabolene in Complex Matrices
Chromatography is the cornerstone of this compound analysis, providing the necessary separation from a multitude of other compounds present in natural extracts. The complexity of these matrices, often containing isomers and compounds with similar physicochemical properties, demands high-resolution separation techniques.
Given the volatile nature of this compound, Gas Chromatography (GC) is the most widely employed technique for its analysis. scioninstruments.com Advanced GC methods have been developed to enhance separation efficiency, reduce analysis time, and improve resolution, which is particularly crucial when dealing with complex isomeric mixtures of hydrocarbons. teledynelabs.comvurup.sk
One of the key advancements in GC is the use of multidimensional GC (MDGC) , often in the comprehensive two-dimensional GC (GC×GC) format. nih.govdrawellanalytical.com This technique utilizes two columns with different stationary phases, providing significantly higher peak capacity and resolving power for highly complex samples like essential oils. nih.govdrawellanalytical.com For instance, a nonpolar column in the first dimension can separate compounds based on their boiling points, while a polar column in the second dimension can further separate them based on polarity. This approach is highly effective in separating structurally similar sesquiterpenes. nih.gov
Fast GC techniques, which employ shorter columns and rapid temperature programming, can significantly reduce analysis times from minutes to seconds, increasing sample throughput. teledynelabs.com Additionally, the choice of stationary phase is critical for achieving optimal separation. Chiral stationary phases can be used for the separation of enantiomers, which is important in pharmaceutical analysis. teledynelabs.com For the analysis of isomeric hydrocarbons like this compound, liquid crystalline stationary phases have shown high selectivity. vurup.sk
Effective sample preparation and introduction are also vital for accurate GC analysis. Techniques such as headspace sampling are used for analyzing volatile compounds, while derivatization can be employed to improve the chromatographic properties of certain analytes. teledynelabs.com
Table 1: Advanced GC Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis |
|---|---|---|
| Multidimensional GC (GC×GC) | Utilizes two columns with different stationary phases for enhanced separation. nih.govdrawellanalytical.com | Superior resolution of complex mixtures, ideal for separating this compound from its isomers and other sesquiterpenes in essential oils. nih.gov |
| Fast GC | Employs shorter columns and rapid temperature programming. teledynelabs.com | Reduced analysis time, leading to higher sample throughput. teledynelabs.com |
| Chiral Separations | Uses specialized columns to separate enantiomers. teledynelabs.com | Crucial for distinguishing between different stereoisomers of this compound, which may have different biological activities. |
| Liquid Crystalline Stationary Phases | Offer high isomeric selectivity. vurup.sk | Effective for separating positional and geometric isomers of this compound. vurup.sk |
While GC is the primary tool for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for the analysis of less volatile sesquiterpenes or for preparative scale separations. researchgate.net The development of a robust HPLC method is a systematic process that involves selecting the appropriate stationary phase, mobile phase, and detector.
For sesquiterpenes like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govuniversiteitleiden.nl The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of complex mixtures. researchgate.net
Method development in HPLC involves optimizing several parameters to achieve the desired resolution and analysis time. These parameters include the type of organic modifier, the pH of the mobile phase, and the column temperature. nih.gov A systematic approach to method development ensures that the final method is robust and reproducible. HPLC offers several advantages, including the ability to analyze samples without derivatization and a lower risk of sample degradation since high temperatures are not required. basicmedicalkey.com
Table 2: Key Parameters in HPLC Method Development for this compound
| Parameter | Importance in this compound Analysis | Common Choices |
|---|---|---|
| Stationary Phase | Determines the primary separation mechanism. | C18, C8 (for reversed-phase) nih.govuniversiteitleiden.nl |
| Mobile Phase | Influences retention time and selectivity. | Water/Acetonitrile, Water/Methanol mixtures universiteitleiden.nl |
| Detector | Determines the sensitivity and selectivity of detection. | UV/Visible, Diode Array Detector (DAD) basicmedicalkey.com |
| Flow Rate | Affects analysis time and resolution. | Typically 0.5 - 2.0 mL/min for analytical columns. |
| Column Temperature | Can influence retention and selectivity. nih.gov | Often controlled to ensure reproducibility. |
Hyphenated Analytical Techniques for this compound Quantification and Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the quantification and unambiguous identification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils and other complex matrices. researchgate.netmdpi.com In GC-MS, the gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. mdpi.com The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. mdpi.com
This mass spectrum serves as a chemical fingerprint, allowing for the confident identification of this compound by comparing it to spectral libraries such as the NIST library. GC-MS provides not only qualitative information (identification) but also quantitative data, allowing for the determination of the concentration of this compound in a sample. nih.gov Selective ion monitoring (SIM) mode can be used to enhance the sensitivity and selectivity of the analysis for target compounds. youtube.comfrontiersin.org
The analysis of complex biological samples by GC-MS can be affected by matrix effects, which can either suppress or enhance the signal of the analyte. nih.gov Therefore, careful sample preparation and the use of internal standards are crucial for accurate quantification.
For the analysis of non-volatile derivatives of this compound, or for samples that are not suitable for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. youtube.com LC-MS couples the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov
Various ionization techniques can be used in LC-MS, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being the most common for the analysis of natural products. researchgate.net The choice of ionization technique depends on the polarity and thermal stability of the analyte. LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and structural information, aiding in the identification of unknown compounds and the differentiation of isomers. rsc.org
The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity. nih.gov
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. columbia.edu SFC offers several advantages over both GC and HPLC, including faster analysis times and reduced use of organic solvents, making it a "greener" analytical technique. grupobiomaster.comresearchgate.net The low viscosity and high diffusivity of supercritical fluids allow for high separation efficiency. nih.gov
When coupled with mass spectrometry (SFC-MS), it becomes a powerful tool for the analysis of a wide range of compounds, including nonpolar molecules like terpenes. nih.gov SFC-MS can be particularly useful for the analysis of chiral compounds and for separating isomers that are difficult to resolve by other techniques. grupobiomaster.com The ionization methods used in SFC-MS are similar to those used in LC-MS, such as ESI and APCI. columbia.edu Optimization of the modifier composition in the mobile phase is crucial for both the chromatographic separation and the MS signal response. grupobiomaster.com Recent developments in ultrahigh-performance supercritical fluid chromatography (UHPSFC) have further enhanced the speed and efficiency of this technique for analyzing complex plant extracts. nih.gov
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Analytes | Advantages | Limitations |
|---|---|---|---|
| GC-MS | Volatile compounds | High resolution, extensive spectral libraries for identification. | Requires analytes to be thermally stable and volatile; potential for matrix effects. nih.gov |
| LC-MS | Non-volatile and thermally labile compounds | Applicable to a wide range of polarities, high sensitivity and selectivity with MS/MS. nih.gov | Can have matrix effects, ionization efficiency can be compound-dependent. |
| SFC-MS | Chiral compounds, isomers, nonpolar to moderately polar compounds | Fast analysis, reduced organic solvent consumption, unique selectivity. grupobiomaster.com | Less commonly used than GC-MS and LC-MS, requires specialized equipment. |
Quantitative Method Development and Validation for this compound in Research Samples
The accurate quantification of this compound in various research samples, such as plant extracts or biosynthetic reaction mixtures, is crucial for understanding its properties and potential applications. This requires the development and validation of robust analytical methods. The process ensures that the method is reliable, reproducible, and fit for its intended purpose. scispace.com Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is a commonly employed technique for the analysis of volatile terpenes like this compound. gcms.czresearchgate.net
Method development begins with optimizing sample preparation, which may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or headspace sampling to isolate this compound from the sample matrix. nih.gov Chromatographic conditions, including the type of GC column, temperature program, and carrier gas flow rate, are then fine-tuned to achieve good separation of this compound from other structurally similar compounds and potential interferences. nih.gov
Once the method is developed, it undergoes a rigorous validation process to assess several key performance characteristics, as outlined by international guidelines. gavinpublishers.comfda.gov These parameters include:
Selectivity/Specificity : The method's ability to unequivocally measure this compound in the presence of other components that may be present in the sample matrix. gavinpublishers.com
Linearity and Range : This establishes the concentration range over which the analytical response is directly proportional to the concentration of this compound. researchgate.net A linear relationship is typically confirmed by a high coefficient of determination (R²) value, often greater than 0.99. nih.gov
Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of this compound. scispace.com
Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). gavinpublishers.com
Limit of Detection (LOD) : The lowest amount of this compound in a sample that can be detected but not necessarily quantified with precision and accuracy. researchgate.net
Limit of Quantitation (LOQ) : The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com
The table below summarizes typical validation parameters for a hypothetical GC-MS method for quantifying this compound in a plant extract, based on established practices for terpene analysis.
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Selectivity | No interfering peaks at the retention time of this compound. | Ensures the analytical signal is solely from the target compound. gavinpublishers.com |
| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between concentration and instrument response over a defined range. nih.gov |
| Range | 1 - 100 µg/mL | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. gavinpublishers.com |
| Accuracy (% Recovery) | 80 - 120% | Measures how close the experimental result is to the true value, often tested by spiking a blank matrix with a known quantity of analyte. scispace.com |
| Precision (% RSD) | ≤ 15% | Demonstrates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. gavinpublishers.com |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of this compound that the analytical instrument can reliably differentiate from the background noise. researchgate.net |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration of this compound that can be measured with acceptable accuracy and precision. researchgate.net |
Miniaturized and Portable Analytical Systems for this compound Detection
The trend towards miniaturization in analytical chemistry aims to reduce analysis time, decrease the consumption of samples and reagents, and enable on-site or in-field analysis. researchgate.net For a volatile compound like this compound, these advancements could lead to the development of portable "e-noses" or sensors for real-time monitoring in agricultural or industrial settings.
Miniaturized systems often involve microfluidic devices, also known as lab-on-a-chip technology, which integrate multiple laboratory functions onto a single chip. researchgate.net A potential application for this compound could be a micro-gas chromatography (µGC) system. Such a device would integrate sample injection, separation, and detection into a small, portable unit, allowing for rapid screening of plant volatiles directly in the field.
Portable analytical systems are designed for ease of use and rapid results outside of a traditional laboratory. umontreal.ca While specific portable sensors for this compound are not yet widely commercialized, several technologies hold promise for this application:
Biosensors : These devices use a biological recognition element (like an enzyme or antibody) combined with a transducer to convert a biological response into a measurable signal. nih.gov A biosensor could theoretically be designed with a receptor that specifically binds to this compound, triggering an electrical or optical signal. umontreal.ca
Electrochemical Sensors : These sensors measure changes in electrical properties that occur when the target analyte interacts with the sensor's surface. They are often low-cost and can be integrated into portable devices. researchgate.net
Bioluminescence-Based Detectors : These systems utilize light-producing biochemical reactions. A low-cost, portable bioluminescence detector could be adapted to quantify a reaction product linked to the presence of this compound. researchgate.net
The development of these systems focuses on achieving high sensitivity and selectivity in a compact and user-friendly format. The ultimate goal is to move the analysis from a centralized lab to the point of need, enabling faster decision-making in research and quality control.
The table below compares potential miniaturized and portable technologies applicable for this compound detection.
| Technology | Principle of Operation | Potential Advantages for this compound Detection | Current Status |
|---|---|---|---|
| Micro-Gas Chromatography (µGC) | Miniaturized version of conventional GC, integrating all components onto a chip or small module. | High separation efficiency for volatile compounds, rapid analysis times, portability. | Commercially available for general VOC analysis; requires adaptation for specific analytes. |
| Electrochemical Sensor | Measures the change in electrical current or potential resulting from the oxidation or reduction of this compound at an electrode surface. researchgate.net | High sensitivity, low cost, simple instrumentation, potential for real-time monitoring. | Established for various analytes; sensor material would need to be developed for specific interaction with this compound. |
| Portable Biosensor | Utilizes a specific biological molecule (e.g., receptor, antibody) that binds to this compound, causing a detectable signal (e.g., electrical, optical). nih.gov | High specificity and selectivity, potential for use in complex matrices with minimal sample cleanup. | Largely in the research and development phase for specific small molecule terpenes. umontreal.ca |
Future Directions and Research Gaps in Isobisabolene Studies
Emerging Biotechnological Approaches for Isobisabolene Production
The natural abundance of this compound is often low, making extraction from plant sources like turmeric (Curcuma longa) and coniferous species inefficient for large-scale production. vulcanchem.com Biotechnological approaches offer a promising alternative, with a focus on engineering microorganisms to become cellular factories for this compound synthesis.
Current research in the broader field of terpenoid production highlights several strategies that could be applied to this compound. researchgate.net Metabolic engineering of bacteria, such as Escherichia coli, and yeast, like Saccharomyces cerevisiae, has been successful for producing other terpenes. nih.govfrontiersin.orgnih.gov These strategies often involve introducing and optimizing the expression of key enzymes in the biosynthetic pathway. nih.gov For this compound, this would entail engineering the mevalonate (B85504) (MVA) or a similar pathway to enhance the production of its precursor, farnesyl diphosphate (B83284) (FPP), and introducing a specific this compound synthase. vulcanchem.com
Future research should focus on:
Strain Improvement: Utilizing techniques like CRISPR for targeted genetic modifications to optimize metabolic fluxes towards this compound production. indogulfbioag.com
Host Selection: Exploring alternative microbial hosts beyond E. coli and S. cerevisiae that may offer advantages in terms of precursor supply or tolerance to this compound. nih.gov
Process Optimization: Developing cost-effective fermentation processes using renewable feedstocks. nih.gov The use of plant cell cultures is another avenue that allows for optimization strategies such as precursor feeding and elicitor use to boost production. nih.gov
Unexplored Biosynthetic and Enzymatic Mechanisms
The biosynthesis of this compound involves the cyclization of farnesyl diphosphate (FPP), a reaction catalyzed by a class of enzymes known as terpene synthases (TSs). vulcanchem.comnih.gov While the general mechanism is understood to proceed through a bisabolyl cation intermediate, the specific enzymatic control that dictates the formation of the this compound scaffold over other bisabolene-type structures remains an area of active investigation. google.com
Key research gaps include:
Enzyme Discovery and Characterization: A vast number of terpene synthases in nature remain uncharacterized. cvut.cz Genome mining and high-throughput screening are essential to discover novel this compound synthases with potentially higher efficiency or different product specificities. nih.gov
Structural Biology of this compound Synthase: High-resolution crystal structures of this compound synthase, ideally in complex with substrate analogs or inhibitors, are crucial. This would provide atomic-level insights into the active site architecture and the key amino acid residues that control the cyclization cascade. southampton.ac.uk
Mechanistic Studies: A deeper understanding of the reaction mechanism, including the precise stabilization of carbocation intermediates and the proton transfer steps, is needed. This knowledge is fundamental for the rational design of enzymes with altered product profiles. nih.gov
Advanced Computational Chemistry for Predictive Modeling of this compound
Computational chemistry is becoming an indispensable tool in the study of terpene biosynthesis. nih.gov For this compound, predictive modeling can accelerate research in several key areas.
Future applications of computational chemistry in this compound research include:
Enzyme Function Prediction: Machine learning models are being developed to predict the product of a terpene synthase from its amino acid sequence. cvut.czlcms.czbiorxiv.org Applying these models to newly discovered synthases could rapidly identify potential this compound producers.
Reaction Mechanism Simulation: Quantum mechanical (QM) and molecular dynamics (MD) simulations can be used to model the entire catalytic cycle of this compound synthase. This can help to elucidate the structures of transient intermediates and the energetics of different reaction pathways, providing a level of detail that is often inaccessible through experimental methods alone.
Predictive Engineering: By combining structural information with computational models, it may become possible to predict the effects of specific mutations on the activity and product specificity of this compound synthase. researchgate.net This would enable the rational design of enzymes tailored for industrial applications.
Novel Synthetic Strategies for Complex this compound Derivatives
While the focus has been on the production of the natural this compound scaffold, the synthesis of novel derivatives holds significant potential for discovering compounds with enhanced or new biological activities.
Future synthetic research should explore:
Atom-Economical Reactions: Developing more efficient and sustainable synthetic routes to the this compound core. Metal-catalyzed cycloisomerization reactions, for example, offer powerful and atom-economical ways to construct complex cyclic systems. rsc.org
Late-Stage Functionalization: Creating a library of this compound derivatives by applying late-stage C-H functionalization techniques. This allows for the introduction of various functional groups at different positions on the this compound scaffold, enabling a systematic exploration of the structure-activity relationship. chemrxiv.org
Synthesis of Complex Analogs: Designing and synthesizing more complex molecules that incorporate the this compound framework. This could involve fusing additional rings or incorporating pharmacophoric groups to target specific biological pathways. The synthesis of trifluoromethylated sesquiterpenoids is one example of creating derivatives with potential pharmaceutical applications. rsc.org
Deepening Mechanistic Understanding of this compound's Biological Interactions
Preliminary studies suggest that this compound may possess various biological activities. However, a detailed mechanistic understanding of how it interacts with biological systems at the molecular level is largely lacking.
Key areas for future investigation include:
Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific protein targets of this compound. Bioinformatic tools can also predict potential targets based on the compound's structure. scielo.org.mx
Structure-Activity Relationship (SAR) Studies: Systematically testing a range of synthetic this compound derivatives for their biological activity. This will help to identify the key structural features required for a particular biological effect and can guide the design of more potent analogs.
Molecular Modeling of Interactions: Using molecular docking and simulation techniques to model the binding of this compound and its derivatives to their biological targets. This can provide insights into the binding mode and the key intermolecular interactions that govern affinity and specificity.
Q & A
Q. What are the primary analytical methods for identifying and quantifying Isobisabolene in complex biological matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques. GC-MS is preferred for quantification due to its sensitivity in detecting terpenoids like this compound, while NMR provides structural elucidation. For plant extracts, combine solid-phase microextraction (SPME) with GC-MS to minimize matrix interference .
Q. What biosynthetic pathways are involved in this compound production in native organisms?
Methodological Answer: this compound is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. Use isotopic labeling and enzyme inhibition assays to trace precursor incorporation (e.g., ¹³C-glucose) and identify dominant pathways in specific organisms. Comparative genomics can further pinpoint rate-limiting enzymes like bisabolene synthase .
Q. How can researchers optimize extraction yields of this compound from plant sources?
Methodological Answer: Employ response surface methodology (RSM) to test variables such as solvent polarity, extraction time, and temperature. For example, a hexane:ethanol (3:1) mixture at 60°C for 4 hours may maximize yield. Validate with HPLC-UV and compare against reference standards .
Advanced Research Questions
Q. How do contradictory reports on this compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from variations in purity, assay design, or organism-specific responses. Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized ISO-certified this compound. Pair with metabolomics to identify off-target interactions .
Q. What experimental designs are effective for engineering microbial hosts (e.g., E. coli, S. cerevisiae) for heterologous this compound production?
Methodological Answer: Use CRISPR-Cas9 to knockout competing pathways (e.g., farnesyl diphosphate diversion) and overexpress rate-limiting enzymes (e.g., HMGR in yeast). Apply fed-batch fermentation with online GC monitoring to optimize titers. Compare chassis performance using flux balance analysis (FBA) .
Q. How can researchers address low catalytic efficiency of bisabolene synthase in vitro?
Methodological Answer: Perform directed evolution via error-prone PCR and screen mutants using high-throughput colorimetric assays (e.g., phosphate release assays). Validate improvements with kinetic studies (Km and kcat) and molecular dynamics simulations to identify stabilizing mutations .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in pharmacological studies?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. For multi-omics data, apply principal component analysis (PCA) to separate this compound-specific effects from background noise. Validate with permutation tests to avoid overfitting .
Q. How should researchers handle batch-to-batch variability in this compound yields during scale-up?
Methodological Answer: Implement statistical process control (SPC) charts to monitor critical parameters (e.g., pH, aeration). Use ANOVA to identify significant variability sources (e.g., feedstock quality). Pair with Design of Experiments (DoE) to refine bioreactor conditions .
Addressing Ethical & Practical Constraints
Q. How can researchers ensure reproducibility in this compound studies given natural source variability?
Methodological Answer: Source organisms from validated repositories (e.g., ATCC) and document geographical origin. Use synthetic biology to produce this compound in controlled microbial systems, reducing ecological variability. Share raw spectral data via repositories like MetaboLights .
Q. What strategies mitigate cytotoxicity risks during in vivo this compound testing?
Methodological Answer: Pre-screen using zebrafish embryos (FET assay) for acute toxicity. For mammalian studies, employ PEGylated liposomal delivery to reduce off-target effects. Monitor liver enzymes (ALT/AST) and renal biomarkers post-administration .
Guidelines for Research Question Formulation
- Feasibility : Align experimental scope with available resources (e.g., avoid untargeted metabolomics without LC-HRMS access) .
- Originality : Explore understudied applications (e.g., this compound in quorum sensing inhibition) rather than replicating existing antimicrobial studies .
- Significance : Link findings to broader challenges (e.g., antibiotic resistance or sustainable biofuel alternatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
